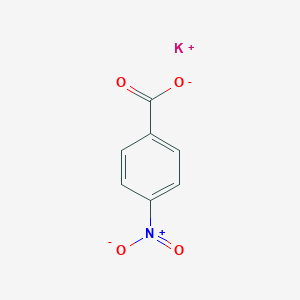

Potassium 4-nitrobenzoate

Übersicht

Beschreibung

Potassium 4-nitrobenzoate is a chemical compound with the molecular formula C7H4KNO4 . It has an average mass of 205.209 Da and a monoisotopic mass of 204.977737 Da . It is also known by other names such as 4-Nitrobenzoic acid potassium and Benzoic acid, 4-nitro-, potassium salt .

Physical And Chemical Properties Analysis

Potassium 4-nitrobenzoate has an average mass of 205.209 Da and a monoisotopic mass of 204.977737 Da . Other physical and chemical properties like density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and others are not provided in the search results .Wissenschaftliche Forschungsanwendungen

Synthesis of Benzocaine

Potassium 4-nitrobenzoate is used in the synthesis of Benzocaine, a local anesthetic . It acts as a nerve impulse blocker, reducing the permeability of the neuronal membrane to sodium iodide . This compound is widely used in the pharmaceutical industry, particularly in procedures such as endoscopy .

Production of Local Anesthetics

Potassium 4-nitrobenzoate is a semi-product in the chemical-pharmaceutical industry for the production of local anesthetics . These include Novocaine (procaine, 2-ethylaminoethyl ester of 4-aminobenzoic acid) and Anestezin (benzocaine, ethyl ester of 4-aminobenzoic acid), which are also found in other pain relievers .

Esterification Process

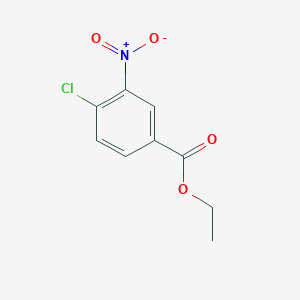

The compound is used in the esterification of 4-nitrobenzoic acid with ethanol . This process is carried out under argon at 80°C, particularly over catalysts on micrometric or ultradispersed crystallites of hydrogen forms of nanoporous natural zeolites .

Ultrasound and Microwave Irradiation

Potassium 4-nitrobenzoate is used in the preparation of Ethyl 4-nitrobenzoate using ultradispersed natural zeolite catalysts, ultrasound, and microwave irradiation . This process reveals the synergism of the actions of catalysts and microwave or ultrasound .

Continuous Flow Systems

The compound is used in the application of reduction and esterification of p-nitrobenzoic acid in one-step continuous flow systems . This process optimizes the reaction time and sequences, adding relevance and technology to the process as a whole .

Chemical Synthesis

Potassium 4-nitrobenzoate is used in the chemical synthesis of the ethyl ester of p-amino benzoic acid . This process is quite simple and straightforward, being accomplished by several groups over the years .

Safety and Hazards

When handling Potassium 4-nitrobenzoate, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . It’s also important to ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Wirkmechanismus

Target of Action

Potassium 4-nitrobenzoate is a derivative of 4-nitrobenzoic acid It’s known that its derivative, benzocaine (ethyl p-aminobenzoate), acts as a nerve impulse blocker, reducing the permeability of the neuronal membrane to sodium ions .

Mode of Action

It can be inferred from its derivative, benzocaine, which interacts with its targets by blocking nerve impulses, thereby causing a local anesthetic effect .

Biochemical Pathways

The degradation of 4-nitrobenzoate, a compound structurally similar to Potassium 4-nitrobenzoate, occurs mostly via a reductive pathway, with the reduction of a nitro group to an amino group

Result of Action

Its derivative, benzocaine, is known to have anesthetic effects, reducing the permeability of the neuronal membrane to sodium ions, thereby blocking nerve impulses .

Action Environment

Eigenschaften

IUPAC Name |

potassium;4-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO4.K/c9-7(10)5-1-3-6(4-2-5)8(11)12;/h1-4H,(H,9,10);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKBKSBKMELRIKB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)[O-])[N+](=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4KNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80435871 | |

| Record name | Potassium 4-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80435871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium 4-nitrobenzoate | |

CAS RN |

15922-01-7 | |

| Record name | Potassium 4-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80435871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

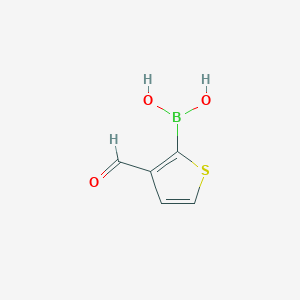

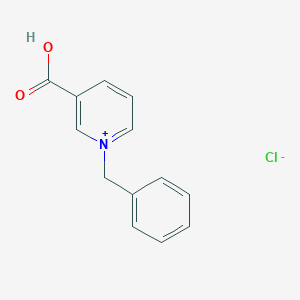

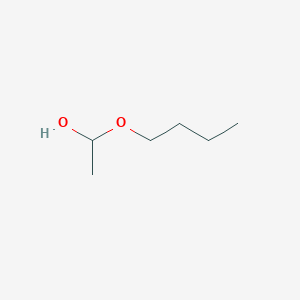

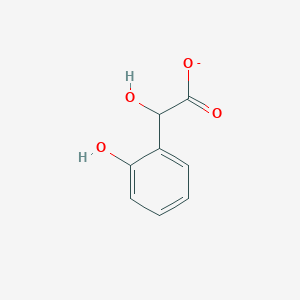

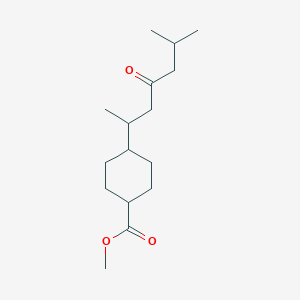

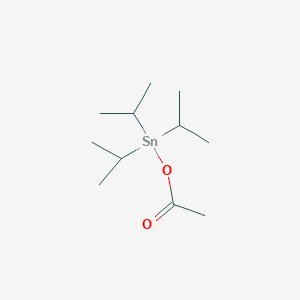

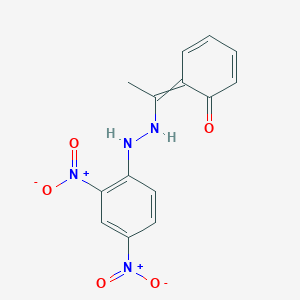

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Pentanamide, 2-amino-5-[(aminoiminomethyl)amino]-](/img/structure/B100143.png)

![Acetamide, N-[4-[(4-ethyl-1-piperazinyl)sulfonyl]phenyl]-](/img/structure/B100152.png)